![molecular formula C10H19NO2 B13226247 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol](/img/structure/B13226247.png)
3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol is a chemical compound with the molecular formula C₁₀H₁₉NO₂ It is characterized by a cyclopentyl ring attached to an oxolan ring, with an aminomethyl group at the 1-position of the cyclopentyl ring and a hydroxyl group at the 3-position of the oxolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the Oxolan Ring: The oxolan ring can be formed through a ring-closing reaction involving a suitable diol precursor.
Hydroxylation: The hydroxyl group at the 3-position of the oxolan ring can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors or enzymes, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[1-(Aminomethyl)cyclohexyl]oxolan-3-ol: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.
3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol: Similar structure with a cyclopropyl ring instead of a cyclopentyl ring.
3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol: Similar structure with a cyclobutyl ring instead of a cyclopentyl ring.
Uniqueness
3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its cyclopentyl ring provides a balance between ring strain and stability, while the aminomethyl and hydroxyl groups offer versatile reactivity and potential for various applications.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
3-[1-(aminomethyl)cyclopentyl]oxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c11-7-9(3-1-2-4-9)10(12)5-6-13-8-10/h12H,1-8,11H2 |
InChI-Schlüssel |
JUMNQMYGYARJGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CN)C2(CCOC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


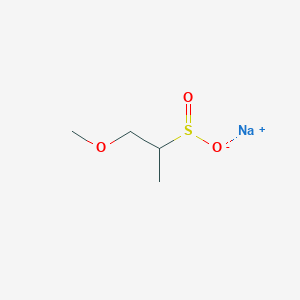
![2-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13226174.png)
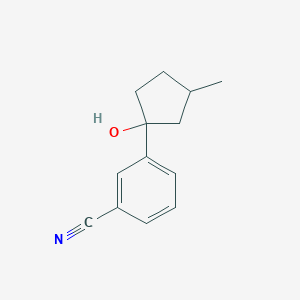
![6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13226186.png)
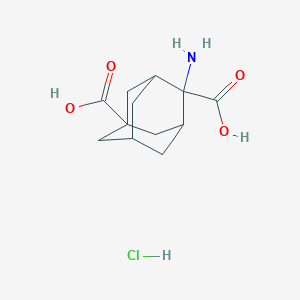
![2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid](/img/structure/B13226205.png)
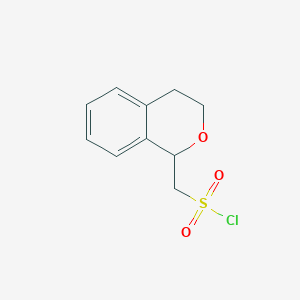
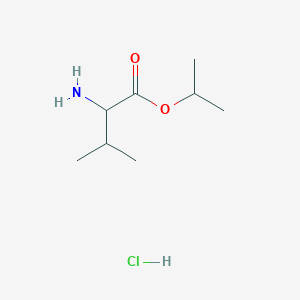
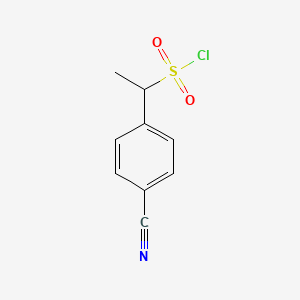

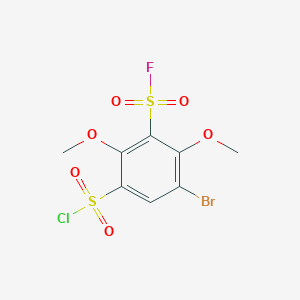
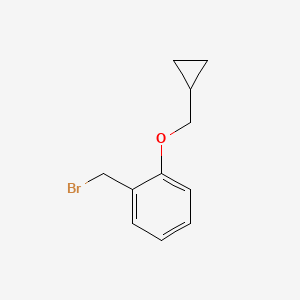
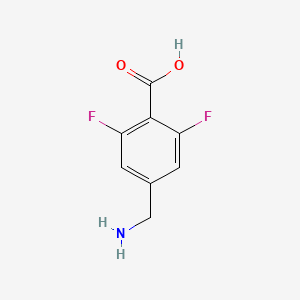
![2-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B13226236.png)
